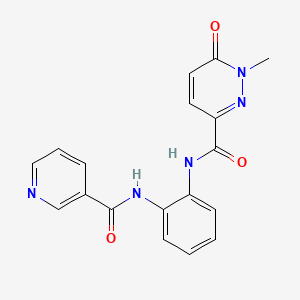
1-methyl-N-(2-(nicotinamido)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, and structural formula of the compound. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Molecular Structure Analysis
This involves determining the molecular formula, the arrangement of atoms, and the type of bonds in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other physical properties. It also includes chemical properties such as acidity or basicity, redox potential, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-methyl-N-(2-(nicotinamido)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is involved in various synthetic pathways and chemical reactions. For instance, its structural relatives have been utilized in the synthesis of pyridine derivatives, showcasing their role in producing nicotinamide derivatives, thieno[2,3-b]-pyridines, and pyridothienopyrimidines, which are evaluated for antimicrobial and antifungal activities (Othman, 2013). Similar methodologies have led to the development of thio-substituted ethyl nicotinate derivatives with potential antimicrobial applications (Gad-Elkareem et al., 2011).
Biological Activities
The structural framework of this compound has been pivotal in studying its analogs for various biological activities. For example, compounds with similar structures have been assessed for their antimicrobial properties, showcasing the potential for novel antimicrobial agents development (Kappe & Roschger, 1989). Furthermore, the exploration of nicotinamide derivatives has highlighted their significance in medicinal chemistry, particularly in designing kinase inhibitors with significant cytotoxic activities against various cancer cell lines (Liu et al., 2020).
Catalytic Applications
The compound's derivatives have also found applications in catalysis, particularly in aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process is instrumental in synthesizing N-substituted nicotinamides, highlighting the compound's role in facilitating reactions of significant synthetic and industrial value (Takács et al., 2007).
Antiprotozoal Activity
Research into compounds structurally related to this compound has also extended to the study of their antiprotozoal activities. Such studies are crucial for developing new treatments against protozoan infections, with some compounds showing promising results in vitro and in vivo models (Ismail et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-[2-(pyridine-3-carbonylamino)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-16(24)9-8-15(22-23)18(26)21-14-7-3-2-6-13(14)20-17(25)12-5-4-10-19-11-12/h2-11H,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGWYDHDCLKMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)
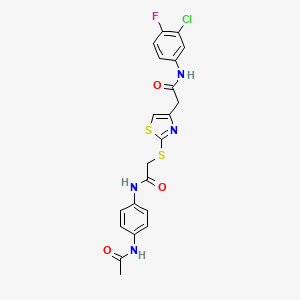

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2712573.png)

![4-butyl-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2712577.png)
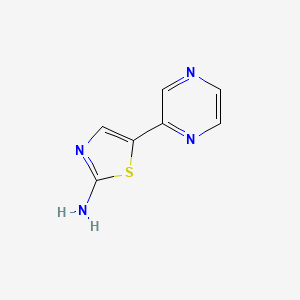
![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)

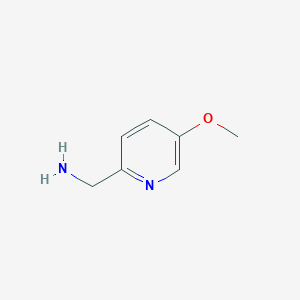
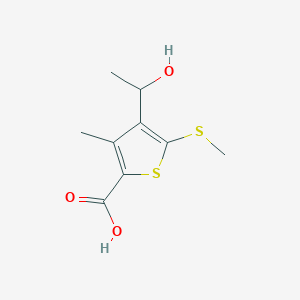
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)
